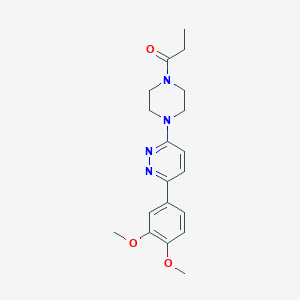

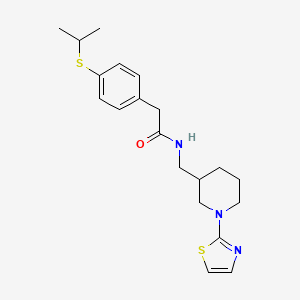

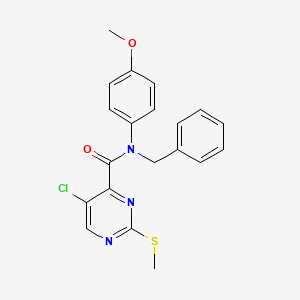

N-(1-oxo-1-piperidin-1-ylpropan-2-yl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(1-oxo-1-piperidin-1-ylpropan-2-yl)prop-2-enamide and related compounds involves several key steps, including the formation of N-pyridinylpropenamides and their subsequent conversion to target structures. A notable method involves the synthesis of piperidine derivatives from propargyl amines and cyclopropanes using Zn(II) catalysis, showcasing the efficiency of ring-opening and cyclization reactions in constructing the piperidine scaffold (Lebold et al., 2009).

Molecular Structure Analysis

The molecular structure of N-(1-oxo-1-piperidin-1-ylpropan-2-yl)prop-2-enamide has been elucidated through various spectroscopic and computational techniques. X-ray diffraction and NMR studies, for example, have been employed to confirm the configuration and conformation of similar compounds, providing insight into the spatial arrangement of atoms and the presence of specific functional groups (Choi et al., 2014).

Chemical Reactions and Properties

The compound exhibits a range of chemical reactions, primarily due to the reactivity of the enamide and piperidine moieties. For instance, enaminones and their derivatives have been synthesized through denitrogenative rearrangement reactions, highlighting the versatility of the compound in forming various heterocyclic structures (Miura et al., 2012).

科学的研究の応用

Enantioselective Synthesis

A study by Cann et al. (2012) discusses the development of a stereoselective and economical synthesis for a potent calcitonin gene-related peptide (CGRP) receptor antagonist, highlighting the significance of enantioselective processes in drug synthesis and their potential for large-scale applications (Cann et al., 2012).

Asymmetric Syntheses

Wanner, Wadenstorfer, and Kärtner (1991) explored diastereoselective additions to chiral N-acyliminium ions, demonstrating the synthesis of enantiomerically pure 2-substituted piperidines, which are valuable for creating stereochemically complex pharmaceuticals (Wanner, Wadenstorfer, & Kärtner, 1991).

Antiallergic Activity

Research by Courant et al. (1993) on the synthesis of N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides from N-pyridinylpropenamides indicates the exploration of compounds for potential antiallergic activity, showcasing the application of chemical synthesis in discovering new therapeutic agents (Courant et al., 1993).

Cannabinoid Receptor Antagonists

Lan et al. (1999) designed and synthesized a series of pyrazole derivatives to examine the structure-activity relationships of cannabinoid receptor antagonists, highlighting the role of chemical synthesis in pharmacological research (Lan et al., 1999).

Oxidative Coupling Reactions

Shainyan, Meshcheryakov, and Sterkhova (2019) explored the oxidative coupling of arenesulfonamides, acetylenes, and secondary amines, contributing to the field of organic synthesis and the development of new synthetic methodologies (Shainyan, Meshcheryakov, & Sterkhova, 2019).

特性

IUPAC Name |

N-(1-oxo-1-piperidin-1-ylpropan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-3-10(14)12-9(2)11(15)13-7-5-4-6-8-13/h3,9H,1,4-8H2,2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQISLWDTCYKAPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCC1)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-oxo-1-piperidin-1-ylpropan-2-yl)prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide](/img/structure/B2497439.png)

![ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2497440.png)

![3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2497448.png)

![N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2497449.png)

![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2497450.png)

![5-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2497453.png)